molecular formula CC29H29N3O6S B1665052 AFN-1252 tosylate CAS No. 1047981-31-6

AFN-1252 tosylate

Katalognummer B1665052
CAS-Nummer: 1047981-31-6
Molekulargewicht: 547.6 g/mol
InChI-Schlüssel: NHTYVWVPSCBFQW-HCUGZAAXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

AFN-1252 tosylate is an enoyl-ACP Reductase Inhibitor

Wissenschaftliche Forschungsanwendungen

Staphylococcus-Specific Spectrum of Activity

AFN-1252 tosylate demonstrates significant potential in targeting Staphylococcus infections, particularly due to its potent inhibitory action on enoyl-acyl carrier protein reductase (FabI) in Staphylococcus aureus and Staphylococcus epidermidis, including methicillin-resistant strains. Its activity is highly specific to Staphylococcus species, showing negligible effects on other bacteria such as Streptococcus pneumoniae, Enterococcus spp., and various gram-negative bacilli (Karlowsky et al., 2009).

Mode of Action and Efficacy

AFN-1252's mechanism involves the inhibition of fatty acid biosynthesis in Staphylococcus aureus. Its ability to reduce the viability of both methicillin-susceptible and methicillin-resistant S. aureus strains, along with a low propensity for resistance development, highlights its therapeutic potential. The drug has demonstrated efficacy in both in vitro and in vivo models, including mouse models of septicemia (Kaplan et al., 2012).

Gene Expression Alteration in Staphylococcus aureus

AFN-1252 has been found to influence gene expression in Staphylococcus aureus, particularly increasing the expression of fatty acid synthetic genes while repressing the expression of virulence genes controlled by the SaeRS 2-component regulator. This effect varies with the physiological state of the bacteria (Parsons et al., 2013).

Resistance Mechanisms

Research into resistance mechanisms against AFN-1252 reveals that it arises from specific missense mutations in Staphylococcus aureus FabI. These mutations modify the interaction between the drug and FabI enzyme but do not significantly impact bacterial growth or the drug's efficacy at therapeutic concentrations (Yao et al., 2013).

Pharmacokinetics and Safety

Studies have evaluated the absorption, distribution, metabolism, and excretion of AFN-1252 in both animal models and humans. Its potential for both intravenous and oral administration, along with good tissue distribution, supports its use in treating Staphylococcus infections. Additionally, AFN-1252 has been shown to be safe and well-tolerated in human subjects (Kaplan et al., 2013; Hafkin et al., 2015; Hunt et al., 2016).

In Vitro Activity and Pharmacodynamics

AFN-1252 maintains its activity against Staphylococcus spp. in various conditions, including in the presence of serum and when combined with other antibiotics. Its selective spectrum of activity and demonstrated synergy with other antibiotics further underline its potential for targeted staphylococcal therapy (Kaplan et al., 2013; Tsuji et al., 2013).

Effectiveness in Treating Acute Bacterial Skin Infections

AFN-1252 has been evaluated in a phase II trial for the treatment of acute bacterial skin and skin structure infections (ABSSSI) due to staphylococci, demonstrating high efficacy and safety, including in patients with significant comorbidities (Hafkin et al., 2015).

Eigenschaften

CAS-Nummer

1047981-31-6

Molekularformel

CC29H29N3O6S

Molekulargewicht

547.6 g/mol

IUPAC-Name

4-methylbenzenesulfonic acid;(E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide

InChI

InChI=1S/C22H21N3O3.C7H8O3S/c1-14-17-5-3-4-6-18(17)28-19(14)13-25(2)21(27)10-7-15-11-16-8-9-20(26)24-22(16)23-12-15;1-6-2-4-7(5-3-6)11(8,9)10/h3-7,10-12H,8-9,13H2,1-2H3,(H,23,24,26);2-5H,1H3,(H,8,9,10)/b10-7+;

InChI-Schlüssel

NHTYVWVPSCBFQW-HCUGZAAXSA-N

Isomerische SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(OC2=CC=CC=C12)CN(C)C(=O)/C=C/C3=CC4=C(NC(=O)CC4)N=C3

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(OC2=CC=CC=C12)CN(C)C(=O)C=CC3=CC4=C(NC(=O)CC4)N=C3

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(OC2=CC=CC=C12)CN(C)C(=O)C=CC3=CC4=C(NC(=O)CC4)N=C3

Aussehen

Solid powder

Andere CAS-Nummern

1047981-31-6

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

AFN-1252 tosylate;  API-1252 tosylate

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AFN-1252 tosylate
Reactant of Route 2
Reactant of Route 2
AFN-1252 tosylate
Reactant of Route 3
Reactant of Route 3
AFN-1252 tosylate
Reactant of Route 4
Reactant of Route 4
AFN-1252 tosylate
Reactant of Route 5
Reactant of Route 5
AFN-1252 tosylate
Reactant of Route 6
Reactant of Route 6
AFN-1252 tosylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.